![molecular formula C26H21F3N2O5 B2529356 Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate CAS No. 1212217-00-9](/img/structure/B2529356.png)
Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with readily available starting materials. For instance, the preparation of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates involves reactions of pyridinio[(thiocarbonyl)methylide]s with dimethyl acetylenedicarboxylate . Similarly, the synthesis of 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone derivatives is achieved through one-pot three-component reactions catalyzed by p-dodecylbenzene sulfonic acid under ultrasound . These methods highlight the importance of catalysis and reaction conditions in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using X-ray crystallography. For example, the crystal structure of 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one was determined by X-ray single-crystal diffraction, revealing two independent molecules in the unit cell with different conformations of the cyclohexenone rings . This suggests that the compound of interest may also exhibit complex conformational behavior.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their behavior in various reactions. For instance, the Diels-Alder reactions of 6,6-disubstituted 2,4-cyclohexadien-1-ones with dimethyl acetylenedicarboxylate produce adducts with different diastereomers, indicating a degree of "facial selectivity" . This implies that the compound of interest may also participate in cycloaddition reactions with a preference for certain orientations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by a range of techniques, including melting point, IR, 1H-NMR, 13C-NMR, and mass spectrometry . These compounds often exhibit intramolecular hydrogen bonding and specific crystalline conformations, which can affect their physical properties such as solubility and stability .
Scientific Research Applications
Synthesis and Structural Characterization
Compounds structurally related to the specified chemical are frequently studied for their synthesis methods and crystallographic characteristics. For instance, the synthesis and crystal structure of related cyclohexenone derivatives reveal insights into their molecular configurations, including chair conformations of cyclohexanone rings and orientations of methoxycarbonyl groups (Begum et al., 2012). These structural details are crucial for understanding the compound's chemical behavior and potential applications in material science and organic synthesis.
Reactivity with Amines
The reactivity of cyclohexene derivatives with aliphatic amines highlights a route to produce compounds with potential biological activity or material applications. This reaction pathway indicates the versatility of these compounds in synthesizing a wide range of derivatives, which can be tailored for specific scientific applications (Gein et al., 2008).
Applications in Organic Synthesis
Related cyclohexene derivatives are utilized in organic synthesis, demonstrating the compounds' versatility in forming complex molecules. This includes the synthesis of cyclopentene and cyclohexene derivatives through specific ring-closure reactions, highlighting the potential of these compounds in synthesizing new materials or pharmaceuticals (Mukai et al., 2003).
Domino Reactions
The compound's analogs are used in domino reactions, a method that efficiently creates complex molecular structures from simpler ones. This illustrates the compound's potential in streamlined synthetic processes, which can be beneficial in developing new drugs or materials with enhanced properties (Vaid et al., 2016).
Photochemistry and Photophysics
Investigations into the photochemical properties of related compounds, such as the generation and reactivity of aryl cations, provide insights into potential applications in photovoltaic devices or as photocatalysts in organic synthesis (Protti et al., 2004).
properties
IUPAC Name |
dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]cyclohexene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N2O5/c1-14-7-9-15(10-8-14)20-18(23(33)35-2)22(32)19(24(34)36-3)21(25(20,12-30)13-31)16-5-4-6-17(11-16)26(27,28)29/h4-11,19-21,32H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVIEYRRXPUUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(C(C2(C#N)C#N)C3=CC(=CC=C3)C(F)(F)F)C(=O)OC)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2529274.png)


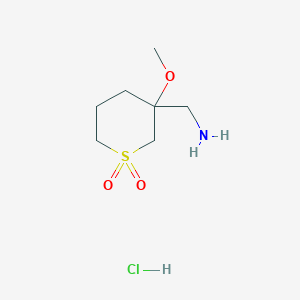
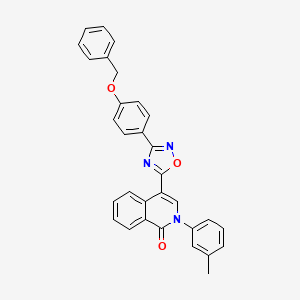

![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)
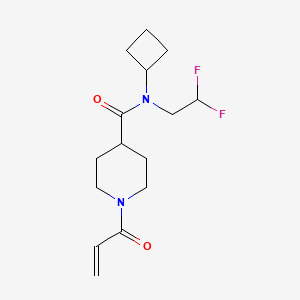
![N-[3-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2529285.png)
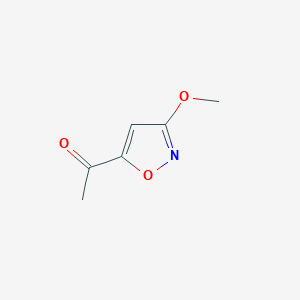
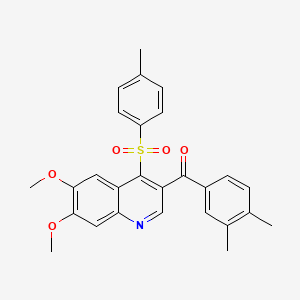
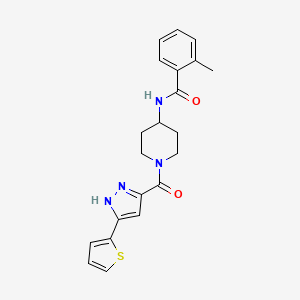

![3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2529296.png)